molecular formula CF4O2S B1329296 Trifluoromethanesulfonyl fluoride CAS No. 335-05-7

Trifluoromethanesulfonyl fluoride

Cat. No. B1329296
CAS RN: 335-05-7
M. Wt: 152.07 g/mol
InChI Key: SLVAEVYIJHDKRO-UHFFFAOYSA-N
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Patent
US07179923B2

Procedure details

A weighed pressure reactor (available from Parr Instrument Co., Moline, Ill.) is charged with dichloromethane (100 mL) and is then cooled using liquid nitrogen. Methylamine is introduced from a cylinder via a stainless steel tube that is connected to a valve on the reactor. The reactor is periodically weighed, and methylamine is added until 20 g have been added. Trifluoromethanesulfonylfluoride is then introduced into the reactor from a cylinder via a stainless steel tube until 97.9 g have been added. The pressure reactor is then sealed and is placed in a motorized rocker and is rocked and allowed to warm to room temperature. After a period of about 6 hours after the reactor reaches room temperature, it is slowly vented to the atmosphere by opening the valve. The product residue is washed with 10 weight percent aqueous HCl and the organic phase is then dried over MgSO4. The mixture is filtered and the solvent is removed from the filtrate using a rotary evaporator to afford the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[F:3][C:4]([F:10])([F:9])[S:5](F)(=[O:7])=[O:6]>ClCCl>[CH3:1][NH:2][S:5]([C:4]([F:10])([F:9])[F:3])(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)F)(F)F
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
CUSTOM
Type
CUSTOM
Details
is connected to a valve on the reactor
ADDITION
Type
ADDITION
Details
have been added
ADDITION
Type
ADDITION
Details
have been added
CUSTOM
Type
CUSTOM
Details
The pressure reactor is then sealed
WASH
Type
WASH
Details
The product residue is washed with 10 weight percent aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed from the filtrate
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CNS(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.